Rubemamine
CAS No.: 121817-65-0
Cat. No.: VC21327435
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121817-65-0 |
|---|---|
| Molecular Formula | C21H25NO5 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C21H25NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,23)/b10-7+ |
| Standard InChI Key | OZNUPWACHHUIKC-JXMROGBWSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Introduction
Chemical Identity and Properties
Rubemamine is a naturally occurring alkaloid classified as a phenethylamine derivative, specifically an N-cinnamoyl phenethylamine. Its chemical identity is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)acrylamide |
| CAS Number | 69444-90-2 |
| Molecular Formula | C21H25NO5 |
| Molecular Weight | 371.4 g/mol |
| Chemical Classification | N-cinnamoyl phenethylamine |
| Physical Appearance | Not specified in available literature |
The structural composition of Rubemamine features multiple methoxy groups and a prop-2-enamide backbone, contributing to its specific biological activities. The compound contains four methoxy groups strategically positioned on two phenyl rings, which likely influence its receptor binding capabilities and subsequent biological effects.
Natural Sources and Occurrence
Rubemamine has been identified and isolated from various plant sources, with significant documentation from specific species:
Primary Plant Sources
The compound has been isolated from Chenopodium album (commonly known as lambsquarters or white goosefoot) of the Amaranthaceae family . This widespread plant has been studied extensively for its chemical constituents, with Rubemamine being one of its notable bioactive compounds.
Isolation and Identification Methods
The identification of Rubemamine in natural sources has been accomplished through advanced analytical techniques. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has been employed for the detection and characterization of Rubemamine in plant extracts, as evidenced in comprehensive chemical profiling studies of Chenopodium album . The compound appears in chromatographic analyses with distinct retention time and mass spectral characteristics that allow for its unambiguous identification.
Biological Activities
Rubemamine demonstrates significant biological activities, particularly related to taste perception and modulation.
Taste Receptor Activation
The most well-documented biological activity of Rubemamine is its ability to activate the umami taste receptor complex TAS1R1-TAS1R3 . This receptor activation leads to a cascade of signaling events that amplify the perception of savory flavors, making Rubemamine a natural taste modulator.
Umami Taste Enhancement
Studies have demonstrated that Rubemamine exhibits remarkable umami taste-modulating properties . The compound has shown the capacity to enhance umami taste perception, particularly when used in combination with monosodium glutamate (MSG), significantly increasing perceived flavor intensity.
Synergistic Effects
A notable characteristic of Rubemamine is its synergistic effect with other umami compounds. Research has shown that it can enhance the umami taste of MSG and further potentiate the IMP-enhanced response to MSG by approximately 1.8-fold. This synergistic effect makes Rubemamine particularly valuable in taste enhancement applications.
Comparison with Similar Compounds
Rubemamine belongs to a class of compounds that includes other taste-modulating substances. A particularly close analog is Rubescenamine, another N-cinnamoyl phenethylamine with similar properties.
Structural Relatives
| Compound | Classification | Taste Properties | Receptor Activation |
|---|---|---|---|
| Rubemamine | N-cinnamoyl phenethylamine | Umami enhancer | Directly activates TAS1R1-TAS1R3 |
| Rubescenamine | N-cinnamoyl phenethylamine | Umami enhancer | Directly activates TAS1R1-TAS1R3 |
| Other N-cinnamoyl phenethylamines | Various structural analogs | Minimal or no umami effects | Limited receptor activation |
As noted in research findings, among the investigated amides, only Rubemamine and Rubescenamine have been shown to directly activate the TAS1R1-TAS1R3 umami taste receptor .
Applications in Food Science
The unique properties of Rubemamine make it potentially valuable in food science and industrial applications.
Flavor Enhancement
The primary potential application of Rubemamine lies in natural flavor enhancement. Its ability to modulate umami taste makes it a candidate for improving the flavor profile of various food products.
Sodium Reduction Strategies
Research suggests that Rubemamine's flavor-enhancing properties may contribute to sodium reduction strategies in food formulations. By enhancing savory taste perception, it could potentially allow for reduced sodium content while maintaining palatability in processed foods.
Research Context and Development
Rubemamine exists within a broader context of research into umami-enhancing compounds, representing an important discovery in the field of natural taste modulators.
Historical Context of Umami Research
The discovery and characterization of Rubemamine follows the historical progression of umami taste research, which began with Ikeda's identification of glutamate as the compound responsible for umami taste in 1908 . Umami has since been established as the fifth basic taste, alongside sour, sweet, salty, and bitter .
Advanced Umami Compounds
Research has extended beyond traditional umami compounds like MSG and 5'-ribonucleotides to include hydrophobic umami-imparting compounds with structures quite different from MSG . N-cinnamoyl phenethylamine was chosen as a lead compound for rational structure-optimization studies, leading to the development of extremely potent umami-imparting compounds .
Future Research Directions
The current understanding of Rubemamine suggests several promising avenues for future research:
Structure-Activity Relationship Studies
Additional research into the structure-activity relationships of Rubemamine and related compounds could yield insights into designing more potent umami enhancers with improved properties.
Sensory Science Applications
Further investigation into the sensory perception of Rubemamine, including time-intensity profiles and threshold detection levels in various food matrices, would enhance understanding of its practical applications.
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